N-Acetyl-d3 Adamantamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

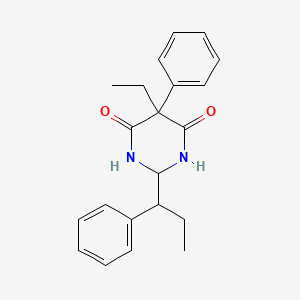

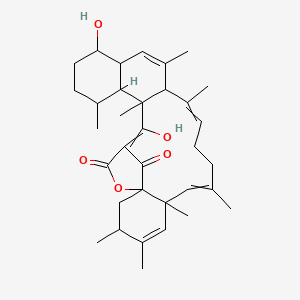

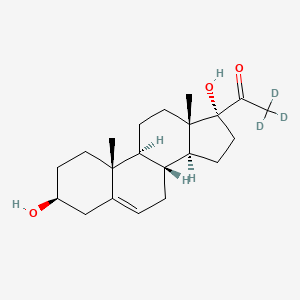

“N-Acetyl-d3 Adamantamine” is a deuterium-labeled version of N-Acetyl Adamantamine . It is a stable isotope and is often used as a tracer for quantitation during the drug development process . The molecular formula of “N-Acetyl-d3 Adamantamine” is C12H16D3NO .

Molecular Structure Analysis

The molecular structure of “N-Acetyl-d3 Adamantamine” is represented by the molecular formula C12H19NO . The InChI representation of the molecule is InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i1D3 . The molecule has a molecular weight of 196.30 g/mol .

Physical And Chemical Properties Analysis

“N-Acetyl-d3 Adamantamine” has a molecular weight of 196.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The molecule has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the molecule is 196.165494467 g/mol . The Topological Polar Surface Area of the molecule is 29.1 Ų . The molecule has a Heavy Atom Count of 14 .

科学的研究の応用

N-Acetyl-d3 Adamantamine: Scientific Research Applications

Antioxidant Research: N-Acetyl-d3 Adamantamine has been studied for its potential health benefits as part of a novel combination with glutathione and vitamin D3. Research suggests that this combination can be absorbed effectively and may offer multiple health benefits by addressing chronic oxidative stress, which is linked to age-related diseases and degenerative syndromes .

Nutraceutical Applications: The cooperative effects of N-Acetyl-d3 Adamantamine with other compounds like vitamin D3 and glutathione outline the possibility of developing alternative nutraceutical approaches to combat oxidative stress and its associated conditions .

Bioavailability Studies: The bioavailability and biodistribution of N-Acetyl-d3 Adamantamine in combination with other antioxidants have been evaluated using 3D models that mimic the intestinal barrier. This research is crucial for understanding how the compound is absorbed and utilized in the body .

Proteomics Research: As a labeled metabolite of Adamantamine, N-Acetyl-d3 Adamantamine is used in proteomics research to study protein interactions and functions. Its precise molecular formula allows for accurate tracking in biochemical assays .

作用機序

Target of Action

N-Acetyl-d3 Adamantamine, a deuterium-labeled variant of Amantadine , primarily targets several proteins and receptors in the body. The most plausible primary targets include aromatic amino acids decarboxylase, glial-cell derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors . Other targets such as NMDA receptors, 5-HT3 receptors, and potassium channels could also play a role to a lesser extent .

Mode of Action

The mode of action of N-Acetyl-d3 Adamantamine is complex and multifaceted. It appears to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also exhibits NMDA receptor antagonistic effects . The compound’s interaction with its targets leads to changes in neurotransmitter levels and receptor activity, which can influence various physiological processes.

Pharmacokinetics

The pharmacokinetics of N-Acetyl-d3 Adamantamine, like its parent compound Amantadine, involves absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of N-Acetyl-d3 Adamantamine’s action are primarily observed in the nervous system due to its influence on neurotransmitter systems. It can potentially alleviate symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions .

特性

IUPAC Name |

N-(1-adamantyl)-2,2,2-trideuterioacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVXYGJCDZPKGV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-d3 Adamantamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)

![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)